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Compound of Interest

Compound Name: Triethyl methanetricarboxylate

Cat. No.: B122037 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a valuable reagent in

organic synthesis, particularly in the pharmaceutical industry. Its trifunctional nature makes it a

versatile building block for the creation of complex molecular architectures.[1][2] Applications

include the synthesis of novel inhibitors of Hsp90 and the preparation of dihydroquinoline-3-

carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[1][2][3][4][5] This

document provides a detailed, scalable procedure for the synthesis of triethyl
methanetricarboxylate, adapted from a well-established method.[6]

Reaction Scheme
The synthesis involves the reaction of the magnesium salt of diethyl malonate with ethyl

chloroformate.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of triethyl
methanetricarboxylate.
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Parameter Value Notes

Reactants

Magnesium Turnings 25 g (1.03 gram atoms)

Diethyl Malonate 160 g (151 cc, 1 mole)

Ethyl Chloroformate 100 cc (1.05 moles)

Solvents

Absolute Ethanol 105 cc (total) Anhydrous is preferred.[6]

Diethyl Ether 400 cc (total, dried)

Catalyst/Initiator

Carbon Tetrachloride 1 cc

Accelerates the reaction

between magnesium and

ethanol.[6]

Reaction Conditions

Reaction Temperature Vigorous reflux
External cooling may be

necessary.[6]

Addition Time Gradual

Rate should be controlled to

maintain a vigorous but

manageable reaction.[6]

Work-up and Purification

Quenching Solution
75 cc Acetic Acid in 300 cc

Water

Extraction Solvent 100 cc Diethyl Ether

Drying Agent Sodium Sulfate

Distillation Pressure 10 mm Hg

Distillation Temperature 130 °C [6]

Yield and Product

Specifications
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Yield 204–215 g (88–93%) [6]

Melting Point 28–29 °C [6]

Appearance
Colorless solid at room

temperature
[2][6]

Experimental Protocol
This protocol is based on the procedure published in Organic Syntheses.[6] For larger scale

reactions, mechanical stirring is recommended, especially during the formation of the viscous

magnesium compound.[6]

Materials and Equipment:

1-liter round-bottomed flask

Efficient reflux condenser

Dropping funnel

Heating mantle

Magnetic stirrer (or overhead stirrer for larger scale)

Ice-water bath

Separatory funnel

Distillation apparatus for vacuum distillation

Reagents:

Magnesium turnings (25 g, 1.03 gram atoms)

Diethyl malonate (160 g, 1 mole)

Absolute ethanol (105 cc)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://orgsyn.org/demo.aspx?prep=cv2p0594
https://orgsyn.org/demo.aspx?prep=cv2p0594
https://www.lookchem.com/404.htm
https://orgsyn.org/demo.aspx?prep=cv2p0594
https://orgsyn.org/demo.aspx?prep=cv2p0594
https://orgsyn.org/demo.aspx?prep=cv2p0594
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon tetrachloride (1 cc)

Ethyl chloroformate (100 cc, 1.05 moles)

Anhydrous diethyl ether (400 cc)

Glacial acetic acid (75 cc)

Deionized water (300 cc)

Sodium sulfate (anhydrous)

Procedure:

Preparation of the Magnesium Ethoxide Malonic Ester:

In a 1-liter round-bottomed flask equipped with a reflux condenser, place the magnesium

turnings (25 g), 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a

premixed solution of diethyl malonate (160 g) in 80 cc of absolute ethanol.[6]

Gently heat the mixture to initiate the reaction, which is indicated by the evolution of

hydrogen gas. The reaction can become vigorous; use a cold water bath to moderate it as

needed.[6]

Gradually add the remaining diethyl malonate-ethanol mixture through the condenser at a

rate that maintains a vigorous but controllable reaction.[6]

Formation of the Magnesium Compound:

Once the initial vigorous reaction subsides, cool the flask and add 300 cc of anhydrous

diethyl ether through the condenser.[6]

Gently heat the mixture on a steam bath. The separated crystals will dissolve, and

hydrogen evolution will resume. Continue heating to bring the reaction to completion.[6]

Carbethoxylation:
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Remove the flask from the heat source. From a dropping funnel, add a mixture of ethyl

chloroformate (100 cc) and anhydrous diethyl ether (100 cc) through the condenser at a

rate that maintains a vigorous boil.[6]

After the addition is complete, heat the reaction mixture on a steam bath for 15 minutes to

ensure the reaction goes to completion.[6]

Work-up:

Cool the flask under tap water. Cautiously decompose the viscous magnesium compound

by slowly adding a solution of 75 cc of acetic acid in 300 cc of water.[6]

Two clear layers will form. Transfer the mixture to a separatory funnel and separate the

layers.[6]

Extract the aqueous layer with 100 cc of diethyl ether.[6]

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[6]

Purification:

Filter off the sodium sulfate and distill the ether on a steam bath.[6]

Distill the residue under reduced pressure. The pure triethyl methanetricarboxylate will

distill at approximately 130 °C at 10 mm Hg.[6] The product solidifies at room temperature.

[6]

Safety Precautions
This reaction should be carried out in a well-ventilated fume hood.

The reaction between magnesium and ethanol can be very vigorous and produce flammable

hydrogen gas. Ensure there are no ignition sources nearby.

Carbon tetrachloride is toxic and should be handled with appropriate personal protective

equipment.

Diethyl ether is extremely flammable.
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A thorough risk assessment should be conducted before starting the synthesis.[6]

Experimental Workflow

Reactants & Solvents
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Caption: Workflow for the synthesis of triethyl methanetricarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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